molecular formula C17H18N2O4S B375483 methyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate CAS No. 301358-80-5

methyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B375483
CAS No.: 301358-80-5
M. Wt: 346.4g/mol
InChI Key: VGJSNZGJASXCBD-UHFFFAOYSA-N
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Description

Methyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a bicyclic heterocyclic compound featuring a pyrimido-thiazine core. Key structural attributes include:

  • 6-position: 4-methoxyphenyl substituent, providing electron-donating effects via the methoxy group.
  • 8-position: Methyl group, contributing steric bulk.
  • 4-oxo group: A ketone moiety that may participate in hydrogen bonding or act as a pharmacophore in biological interactions.

The compound’s molecular formula is inferred as C₁₇H₁₇N₂O₄S based on analogs like methyl 6-(4-chlorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate (C₁₆H₁₅ClN₂O₃S) .

Properties

IUPAC Name

methyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-10-14(16(21)23-3)15(11-4-6-12(22-2)7-5-11)19-13(20)8-9-24-17(19)18-10/h4-7,15H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGJSNZGJASXCBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=O)CCSC2=N1)C3=CC=C(C=C3)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C17_{17}H16_{16}N2_{2}O3_{3}S and a molecular weight of approximately 358.40 g/mol. Its structure includes a pyrimidothiazine core, which is associated with various pharmacological activities. The presence of the methoxyphenyl group at the 6-position and the methyl group at the 8-position enhances its chemical reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions : The reaction of thiourea with α,β-unsaturated carbonyl compounds.
  • Cyclization : Formation of the thiazine ring through cyclization processes involving appropriate substrates.

Biological Activity

Research indicates that derivatives of pyrimidothiazines exhibit significant biological activities including:

  • Antimicrobial Activity : Compounds in this class have shown effectiveness against various bacterial strains.
  • Anticancer Properties : Studies have demonstrated that these compounds can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : Some derivatives have been reported to reduce inflammation in preclinical models.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInhibits proliferation in various cancer cell lines
Anti-inflammatoryReduces pro-inflammatory cytokines in vitro

Case Studies and Research Findings

  • Anticancer Activity : A study conducted on a series of pyrimidothiazine derivatives found that this compound exhibited potent anticancer activity against human breast cancer cells (MCF-7) with an IC50_{50} value significantly lower than standard chemotherapeutics .
  • Molecular Docking Studies : Molecular docking simulations suggest that this compound interacts effectively with targets such as dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis in rapidly dividing cells . This interaction may explain its anticancer properties.
  • In Vivo Studies : In vivo models have shown that treatment with this compound results in reduced tumor growth and improved survival rates in mice bearing xenograft tumors .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the 6-Position

The 6-position substituent significantly influences electronic and steric properties. Key comparisons include:

Compound Name 6-Substituent Molecular Formula Key Properties/Reactivity Reference
Target Compound 4-Methoxyphenyl C₁₇H₁₇N₂O₄S Electron-donating; enhances aromatic reactivity
Methyl 6-(4-chlorophenyl)-8-methyl-4-oxo-... 4-Chlorophenyl C₁₆H₁₅ClN₂O₃S Electron-withdrawing; may increase electrophilicity
Methyl 6-(3-nitrophenyl)-8-methyl-4-oxo-... 3-Nitrophenyl C₁₆H₁₄N₃O₅S Strong electron-withdrawing; impacts redox behavior
Methyl 6-(4-acetoxyphenyl)-8-methyl-4-oxo-... 4-Acetoxyphenyl C₁₈H₁₈N₂O₅S Hydrolyzable to phenolic group; prodrug potential
Allyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-... 4-Methoxyphenyl C₁₈H₁₇N₂O₄S Allyl ester may improve lipophilicity

Key Observations :

  • Electron-Donating Groups (e.g., 4-methoxy) : Enhance nucleophilic aromatic substitution reactivity compared to electron-withdrawing groups like chloro or nitro .

Functional Group Modifications

Ester Variations
  • Methyl vs. Ethyl Esters : Ethyl esters (e.g., ethyl 8-fluoro-2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate) exhibit higher lipophilicity, which could enhance membrane permeability compared to methyl esters .
  • Allyl Esters : Allyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-... offers a reactive site for further functionalization via olefin chemistry .
Thioether vs. Oxazine Cores
  • Thiazine vs. Oxazine : Replacement of sulfur with oxygen (e.g., in pyrimido[2,1-b][1,3]oxazine derivatives) alters electronic density and hydrogen-bonding capacity, affecting solubility and biological interactions .
Spectral Characterization
  • IR/NMR : Absence of NH signals in analogs (e.g., ethyl 8-methyl-6-(3-nitrophenyl)-...) confirms cyclic structure .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺ = 382.1 for ethyl 8-methoxy-2-methyl-4-(pyridin-2-yl)-...) validate molecular weights .

Q & A

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protocols starting with heterocyclic precursors. For example, cyclization of thiazine intermediates with substituted pyrimidine derivatives under reflux conditions using DMF as a solvent and triethylamine (Et3_3N) as a catalyst. Key steps include:

  • Thiazine ring formation : Reacting hydrazinyl precursors with oxalyl chloride in DMF under reflux for 8–12 hours .
  • Substitution optimization : Varying substituents on the phenyl ring (e.g., methoxy groups) requires careful control of temperature (80–100°C) and stoichiometric ratios (1:1 to 1:1.2 molar equivalents) to avoid byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Prioritize:

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR for confirming substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, carbonyl carbons at δ 165–170 ppm) .
  • Mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]+^+ or [M+Na]+^+) with <2 ppm error .
  • IR spectroscopy : Key bands include C=O stretches (1650–1750 cm1^{-1}) and aromatic C–H bends (700–800 cm1^{-1}) .

Q. What biological screening assays are suitable for preliminary pharmacological evaluation?

  • Antimicrobial activity : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with ampicillin as a positive control .
  • Cytotoxicity : MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental crystallographic data for hydrogen bonding patterns?

  • Methodology :
    • Perform density functional theory (DFT) calculations to model hydrogen bonds (e.g., N–H···O interactions).
    • Compare with X-ray diffraction (XRD) data refined using SHELXL .
    • Apply graph set analysis (as per Etter’s formalism) to classify hydrogen-bonding motifs (e.g., R_2$$^2(8) rings) .
  • Example : Discrepancies in predicted vs. observed bond lengths (e.g., 1.8 Å vs. 1.9 Å) may arise from crystal packing effects, requiring refinement with TWIN/BASF commands in SHELX .

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) when biological data shows conflicting trends?

  • Approach :
    • Use QSAR modeling with descriptors like logP, polar surface area, and Hammett constants .
    • Validate via docking studies (e.g., AutoDock Vina) against target proteins (e.g., bacterial dihydrofolate reductase) .
    • Reconcile outliers by testing solubility (via HPLC) or metabolic stability (e.g., microsomal assays) .

Q. How can twinned crystallographic data be handled during structural refinement?

  • Protocol :
    • Collect data using a high-resolution detector (e.g., CCD or DECTRIS PILATUS).
    • Process with SHELXT for structure solution and SHELXL for refinement, applying the TWIN command for twinning domains .
    • Validate using the Rint_{int} metric (<0.1 for high-quality data) .

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